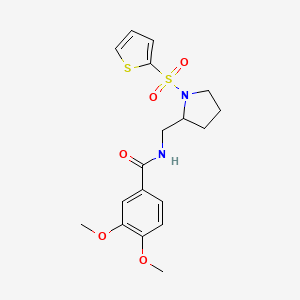
3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase B-Raf, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves the inhibition of B-Raf, a protein kinase that is commonly mutated in various types of cancer. By inhibiting B-Raf, this compound disrupts the downstream signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide in lab experiments is its potency as a B-Raf inhibitor. This compound has been found to be more potent than other B-Raf inhibitors currently in use, making it a valuable tool for studying the role of B-Raf in cancer and other diseases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. One area of interest is the development of more soluble analogs of this compound, which would make it easier to work with in lab experiments. Additionally, further studies are needed to determine the potential of this compound as a therapeutic agent for various types of cancer and inflammatory diseases. Finally, research is needed to better understand the mechanism of action of this compound and its effects on downstream signaling pathways.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves the reaction of 2-((2-aminopyrrolidin-1-yl)methyl)-5-methoxybenzenesulfonamide with 3,4-dimethoxybenzoyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified using column chromatography.
Applications De Recherche Scientifique
3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colon, and lung cancer cells. Additionally, it has been found to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapeutic agents.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-24-15-8-7-13(11-16(15)25-2)18(21)19-12-14-5-3-9-20(14)27(22,23)17-6-4-10-26-17/h4,6-8,10-11,14H,3,5,9,12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLEUNWJBZBIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2404274.png)

![2,2-Difluorospiro[2.5]octane-7-carboxylic acid](/img/structure/B2404278.png)






![1-[(4-Methylphenyl)methyl]-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2404287.png)


![(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B2404296.png)